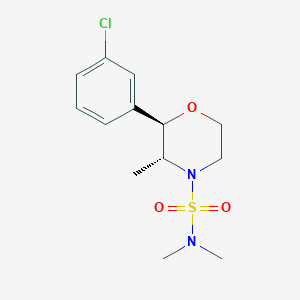![molecular formula C18H25N3O B7339782 N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine](/img/structure/B7339782.png)
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine, commonly referred to as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a cyclobutane derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
DMPP acts as an agonist of nAChRs, binding to the receptor and activating it. This activation leads to the influx of ions, such as calcium and sodium, into the cell, which triggers a series of downstream signaling events. The activation of nAChRs by DMPP has been shown to enhance synaptic transmission, modulate neuronal excitability, and regulate the release of neurotransmitters.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects, including enhancing synaptic transmission, modulating neuronal excitability, and regulating the release of neurotransmitters. DMPP has also been shown to improve cognitive function and memory in animal models. Additionally, DMPP has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments, including its high purity, stability, and selectivity for nAChRs. DMPP is also relatively easy to synthesize, making it readily available for research purposes. However, DMPP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on DMPP, including investigating its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to understand the molecular mechanisms underlying the effects of DMPP on nAChRs and its downstream signaling pathways. Additionally, the development of more selective and potent agonists of nAChRs, based on the structure of DMPP, could lead to the discovery of new drugs for the treatment of neurological disorders.
合成方法
DMPP can be synthesized using different methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with ethyl cyclobutanecarboxylate in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with cyclobutanamine and ethyl chloroformate. The synthesis of DMPP has been optimized to produce high yields and purity.
科学研究应用
DMPP has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that DMPP can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning, memory, and attention. DMPP has been used as a tool compound to study the structure and function of nAChRs and their role in various neurological disorders.
属性
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-4-22-17-10-15(11-17)19-12-18-13(2)20-21(14(18)3)16-8-6-5-7-9-16/h5-9,15,17,19H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVJMBODBHURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NCC2=C(N(N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid](/img/structure/B7339700.png)
![3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339710.png)
![3-chloro-4-[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]ethoxy]benzoic acid](/img/structure/B7339727.png)
![1-[(3S,4R)-3-amino-4-(2-fluorophenyl)pyrrolidine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7339733.png)
![2-[(3S,4R)-3-amino-4-(2-fluorophenyl)pyrrolidine-1-carbonyl]-2-ethylbutanoic acid](/img/structure/B7339751.png)
![(8aR)-2-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7339755.png)

![N-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7339758.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B7339766.png)
![(2R,3R)-2-[5-[3-(methylsulfanylmethyl)phenyl]pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7339769.png)
![[(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopropyl]methanol](/img/structure/B7339776.png)
![3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide](/img/structure/B7339786.png)
![(3R)-N-[(2-tert-butyltetrazol-5-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B7339794.png)
![1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]-N-[[5-(methylsulfanylmethyl)-1,3-thiazol-2-yl]methyl]methanamine](/img/structure/B7339811.png)
